Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-
CAS No.: 59000-84-9
Cat. No.: VC18441262
Molecular Formula: C8H10Cl2N2O2S
Molecular Weight: 269.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59000-84-9 |
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Molecular Formula | C8H10Cl2N2O2S |
Molecular Weight | 269.15 g/mol |
IUPAC Name | 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |
Standard InChI Key | YFXVCZINZDQVCR-UHFFFAOYSA-N |
Canonical SMILES | CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Introduction
Molecular Structure and Chemical Identity
The molecular structure of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- features a benzene ring with three key substituents:
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Chlorine atoms at the 2 and 5 positions,
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An amino group (-NH) at the 4 position,
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An N-ethyl sulfonamide group (-SONHCHCH) at the 1 position.
Table 1: Key Identifiers and Structural Data
The presence of electron-withdrawing chlorine atoms and the sulfonamide group influences its reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step process involving:
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Sulfonylation: Reaction of 4-amino-2,5-dichlorobenzenesulfonyl chloride with ethylamine.
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Purification: Crystallization from organic solvents to achieve >95% purity .
A patent (US7772411B2) describes a related sulfonamide synthesis using p-nitrobenzenesulfonyl chloride and isobutylamine under reflux conditions (79°C, toluene), followed by reduction and deprotection . Similar methodologies may apply to this compound, with adjustments for the ethylamine reagent.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Sulfonylation | Ethylamine, toluene, 79°C | 75–85% |
Crystallization | Ethanol/water mixture | 90–95% |
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1340 cm (S=O asymmetric stretch) and 1160 cm (S=O symmetric stretch) .
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NMR: NMR signals at δ 1.2 ppm (triplet, CH), δ 3.4 ppm (quartet, NHCH), and δ 6.8–7.5 ppm (aromatic protons) .
Biochemical and Industrial Applications
Industrial Uses
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Polymer Additives: As stabilizers in PVC production due to chlorine content.
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Dye Intermediates: Sulfonamide groups facilitate covalent bonding with textile fibers .
Future Research Directions
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Pharmacological Studies: Evaluate inhibition kinetics against carbonic anhydrase isoforms.
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Green Synthesis: Optimize solvent-free or aqueous-phase reactions to reduce environmental impact .
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Thermal Degradation Analysis: Characterize decomposition products under high-temperature industrial conditions.
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